4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline
Description
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is a brominated pyrazole derivative with an aniline moiety. Its molecular formula is C₁₁H₁₃BrN₃, featuring a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions, linked to an aniline group. This compound is primarily used in medicinal and materials chemistry as a precursor for synthesizing heterocyclic ligands and bioactive molecules .
Properties
IUPAC Name |
4-(4-bromo-3,5-dimethylpyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-11(12)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGXOTIQMCKHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Coupling with aniline: The brominated pyrazole is coupled with aniline under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, aniline, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and aniline structures exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antimicrobial agent .
Antitumor Properties
The pyrazole framework is often associated with antitumor activity. Compounds structurally related to 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study reported that certain pyrazole derivatives exhibited significant cytotoxicity against colorectal cancer cells, indicating potential for further development in cancer therapy .
Herbicidal Activity
The unique structure of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline also positions it as a candidate for agrochemical applications. Preliminary studies suggest that similar compounds may act as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. This aspect warrants further investigation into the herbicidal efficacy of this compound.
Corrosion Inhibition
Recent studies have explored the use of pyrazole derivatives in corrosion inhibition. The presence of both aniline and pyrazole groups in 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline may enhance its performance as a corrosion inhibitor in various environments. Research has shown that compounds with similar structures can form protective films on metal surfaces, thereby reducing corrosion rates significantly .
Data Tables
| Application Area | Compound Name | Key Features | Biological Activity |
|---|---|---|---|
| Medicinal Chemistry | 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline | Contains bromine; potential antimicrobial and antitumor activity | Effective against various bacteria; cytotoxic to cancer cells |
| Agrochemicals | 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline | Unique structural features | Potential herbicidal properties |
| Material Science | 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline | Aniline and pyrazole functionalities | Effective corrosion inhibitor |
Case Study 1: Antimicrobial Activity
In a study published in MDPI, researchers synthesized several pyrazole derivatives including 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline and tested their antimicrobial efficacy against common pathogens. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential .
Case Study 2: Antitumor Effects
Another investigation focused on the cytotoxic effects of pyrazole-based compounds on human cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities with target proteins involved in cancer progression. The findings suggested that modifications to the pyrazole structure could enhance antitumor activity .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding to targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Derivatives
Table 1: Comparison of Halogenated Pyrazole-Aniline Compounds
Key Findings :
Complex Pyrazole-Tetrazine and Sulfonamide Derivatives
Table 2: Derivatives with Extended Functionalities
Key Findings :
- Tetrazine Derivatives : The tetrazine core in 3,6-bis(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazine enables nucleophilic substitution reactions (e.g., with morpholine), yielding red crystalline products (23–67% yields) .
- Sulfonamide-Indole Hybrids : Compound 16 exhibits higher thermal stability (m.p. >200°C) due to hydrogen bonding from sulfonamide and carbonyl groups .
Thermodynamic and Electronic Properties of Multidentate Ligands
Table 3: Thermodynamic Properties of Pyrazole-Based Ligands
Key Findings :
- Substituent Effects : Electron-donating groups (e.g., CH₃) enhance thermodynamic stability (heat capacity, entropy) compared to H or OH substituents .
- Multidentate Ligands : Increasing the number of pyrazole units (e.g., tetrakis derivatives) significantly elevates heat capacity and entropy, favoring applications in coordination chemistry .
Biological Activity
4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with bromine and dimethyl substitutions, which contribute to its unique chemical properties. The presence of these functional groups enhances its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅BrN₃ |
| CAS Number | 1152858-05-3 |
| Key Functional Groups | Pyrazole, Aniline |
The biological activity of 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. Pyrazole derivatives have shown the ability to interact with enzymes such as cyclooxygenases and kinases, impacting inflammation and cancer pathways .
- Receptor Binding : It can bind to receptors involved in cell signaling, potentially modulating pathways related to growth and apoptosis.
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline:
- Cytotoxicity Studies : In vitro tests on various cancer cell lines (e.g., MCF-7, HepG2) have shown significant cytotoxic effects with IC₅₀ values ranging from 1.88 µM to 42.30 µM depending on the specific derivative and cell type .
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings exhibit antimicrobial properties:
- Antibacterial and Antifungal Effects : Some derivatives have demonstrated efficacy against a range of bacterial strains and fungi, making them potential candidates for new antimicrobial agents .
Case Studies
- Antitumor Activity : A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline exhibited synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
- Inflammation Modulation : Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. The findings suggested that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their utility in treating inflammatory diseases .
Biochemical Pathways
The exact biochemical pathways influenced by 4-(4-Bromo-3,5-dimethylpyrazol-1-yl)aniline are still under investigation. However, it is known that pyrazole derivatives can affect:
- Signal Transduction Pathways : Alterations in pathways related to cell proliferation and apoptosis have been noted.
- Metabolic Processes : Interaction with metabolic enzymes suggests potential roles in modulating drug metabolism and detoxification processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
